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Thioxanthone and its derivatives are a prominent class of photoinitiators widely employed in

photopolymerization processes critical to various fields, including materials science, coatings,

and 3D printing. Their efficacy stems from strong absorption in the UV-Vis region, high triplet

quantum yields, and the ability to initiate polymerization through different chemical pathways.

This guide provides a comparative analysis of the performance of thioxanthone derivatives in

two major photopolymerization mechanisms: free radical and cationic polymerization,

supported by experimental data and detailed protocols.

Performance Overview
Thioxanthone derivatives typically function as Type II photoinitiators in free radical

polymerization. In this role, upon photoexcitation, they abstract a hydrogen atom from a co-

initiator, usually a tertiary amine, to generate an amine-derived radical that initiates the

polymerization of monomers like acrylates.

In cationic polymerization, thioxanthone derivatives act as photosensitizers. They absorb light

and transfer energy to an onium salt (e.g., iodonium or sulfonium salt), which then decomposes

to produce a strong acid that initiates the polymerization of monomers such as epoxides and

vinyl ethers.
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The choice between these two mechanisms depends on the desired properties of the final

polymer. Free radical polymerization is generally faster and less sensitive to impurities, but it is

susceptible to oxygen inhibition. Cationic polymerization is immune to oxygen inhibition and

exhibits lower shrinkage, but it can be slower and is sensitive to basic impurities and moisture.

Quantitative Performance Data
The following tables summarize the performance of common thioxanthone derivatives, 2-

isopropylthioxanthone (ITX) and 2,4-diethylthioxanthone (DETX), in both free radical and

cationic polymerization, based on data extracted from various studies. It is important to note

that direct comparison is challenging due to variations in experimental conditions across

different research works.

Table 1: Performance of 2-Isopropylthioxanthone (ITX) in Photopolymerization

Polymeriz
ation
Type

Monomer
System

Co-
initiator/S
ensitizer
System

Light
Source &
Intensity

Final
Monomer
Conversi
on (%)

Polymeriz
ation
Rate (Rp)

Referenc
e

Free

Radical

Trimethylol

propane

triacrylate

(TMPTA)

Ethyl 4-

(dimethyla

mino)benz

oate (EDB)

365 nm

LED, 100

mW/cm²

~60%

Not
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high rates

observed

[1]

Cationic

Cycloaliph

atic

diepoxide

(Uvacure

1500)

Diphenylio

donium

hexafluoro

phosphate

(IOD)

365 nm

LED, 100

mW/cm²

~55%

Increased

rate with

ITX

addition

[1]

Table 2: Performance of 2,4-Diethylthioxanthone (DETX) in Photopolymerization
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Acrylate

formulation
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conversion
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polymerizat
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[2]

Cationic

Cycloaliph

atic

diepoxide

(CADE)

Diaryliodon

ium salt

UV lamp,

35 mW/cm²

>90% (at

100°C)

Rate

constant

(k)

significantl

y increased

with DETX

[2]

Experimental Protocols
Accurate assessment of photoinitiator performance relies on precise experimental

methodologies. The following are detailed protocols for key experiments used to evaluate

polymerization kinetics.

Real-Time FT-IR Spectroscopy for Monitoring
Polymerization Kinetics
Real-time Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for

monitoring the rate of polymerization by tracking the disappearance of characteristic monomer

functional group absorption bands.

Apparatus:

FT-IR spectrometer equipped with a horizontal transmission or Attenuated Total Reflectance

(ATR) accessory.

UV-Vis light source (e.g., LED or mercury lamp) with a defined wavelength and intensity,

coupled to the sample compartment.
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Sample holder (e.g., BaF₂ plates for transmission).

Procedure:

Sample Preparation: Prepare the photopolymerizable formulation by mixing the monomer,

thioxanthone derivative, and any co-initiator/onium salt in the dark.

Sample Application: Place a small drop of the formulation between two BaF₂ plates,

separated by a spacer of known thickness (typically 25 µm), or directly onto the ATR crystal.

Data Acquisition Setup: Configure the FT-IR software for rapid scan acquisition (e.g., 2-4

scans per second).

Baseline Spectrum: Record an initial IR spectrum before UV irradiation to determine the

initial peak area of the monomer's characteristic absorption band (e.g., acrylate C=C twist at

~810 cm⁻¹ or epoxide ring at ~790 cm⁻¹).

Initiation and Monitoring: Start the UV irradiation and simultaneously begin recording spectra

in real-time.

Data Analysis: Calculate the monomer conversion at each time point using the following

formula: Conversion (%) = [(A₀ - Aₜ) / A₀] * 100 where A₀ is the initial peak area and Aₜ is the

peak area at time t.

Polymerization Rate: The polymerization rate (Rp) can be determined from the slope of the

conversion versus time curve.

Photo-Differential Scanning Calorimetry (Photo-DSC)
Photo-DSC measures the heat released during the exothermic polymerization reaction upon

exposure to UV light, providing information on the overall reaction kinetics.

Apparatus:

Differential Scanning Calorimeter equipped with a photocalorimetry accessory (PCA).

UV-Vis light source with controlled intensity.
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Sample pans (typically aluminum).

Procedure:

Sample Preparation: Accurately weigh a small amount of the liquid formulation (typically 1-5

mg) into a sample pan.

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

Equilibrate the cell at the desired isothermal temperature.

Initiation and Measurement: Irradiate the sample with UV light of a specific intensity and

record the heat flow as a function of time.

Data Analysis: The total heat evolved (ΔH) is proportional to the total monomer conversion.

The rate of heat evolution is proportional to the polymerization rate. The conversion can be

calculated as a function of time by integrating the heat flow curve.

Mechanistic Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the initiation

mechanisms of thioxanthone derivatives in free radical and cationic polymerization.

Free Radical Polymerization Mechanism
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/product/b050317?utm_src=pdf-custom-synthesis
https://www.researchgate.net/publication/229485105_UV-initiated_free_radical_and_cationic_photopolymerizations_of_acrylateepoxide_and_acrylatevinyl_ether_hybrid_systems_with_and_without_photosensitizer
https://www.researchgate.net/publication/291757325_Photo-curing_kinetics_for_the_UV-initiated_cationic_polymerization_of_a_cycloaliphatic_diepoxide_system_photosensitized_by_thioxanthone
https://www.benchchem.com/product/b050317#comparative-analysis-of-thioxanthone-derivatives-in-free-radical-vs-cationic-polymerization
https://www.benchchem.com/product/b050317#comparative-analysis-of-thioxanthone-derivatives-in-free-radical-vs-cationic-polymerization
https://www.benchchem.com/product/b050317#comparative-analysis-of-thioxanthone-derivatives-in-free-radical-vs-cationic-polymerization
https://www.benchchem.com/product/b050317#comparative-analysis-of-thioxanthone-derivatives-in-free-radical-vs-cationic-polymerization
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b050317?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b050317?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

